T4-ATA (S-isomer)
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Overview
Description
- T4-ATA (S-isomer) is the S-isomer of T4-ATA, which represents the active form of the thyroid hormone.
- Its chemical formula is C₁₉H₁₅I₄NO₆, and it has a molecular weight of 893.01 g/mol .
- As a thyroid hormone derivative, T4-ATA (S-isomer) plays a crucial role in regulating metabolism, growth, and development.
Preparation Methods
- Synthetic routes for T4-ATA (S-isomer) involve specific chemical transformations.
- Unfortunately, detailed synthetic procedures and reaction conditions are not readily available in the literature.
- Industrial production methods may vary, but they likely rely on efficient and scalable processes to obtain this compound.
Chemical Reactions Analysis
- T4-ATA (S-isomer) can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- T4-ATA (S-isomer) finds applications in several fields:
Chemistry: Used as a research tool to study thyroid hormone signaling pathways.
Biology: Investigated for its effects on gene expression and cellular processes.
Medicine: Potential therapeutic applications related to thyroid disorders.
Industry: May contribute to the development of novel drugs or diagnostics.
Mechanism of Action
- T4-ATA (S-isomer) likely exerts its effects through thyroid hormone receptors (TRs).
- These receptors modulate gene transcription, affecting metabolic processes and tissue development.
- Specific molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related thyroid hormone derivatives to understand T4-ATA (S-isomer)'s uniqueness.
Properties
IUPAC Name |
(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15I4NO6S/c1-8(25)31-7-16(26)24-15(19(28)29)4-9-2-13(22)18(14(23)3-9)30-10-5-11(20)17(27)12(21)6-10/h2-3,5-6,15,27H,4,7H2,1H3,(H,24,26)(H,28,29)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXLGQLIXYSSTB-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15I4NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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